(S)-2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid
Description
(S)-2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid is a non-canonical amino acid featuring a 3-methyl-diazirine ring attached to the β-carbon of an alanine backbone. The diazirine moiety (a three-membered ring containing two nitrogen atoms and one carbon) enables photochemical reactivity, making it valuable in photoaffinity labeling for studying biomolecular interactions . Its synthesis involves Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) protection of the amino group, followed by deprotection under acidic or ammonolytic conditions . The compound’s stability in acidic/basic conditions and photolytic carbene generation are critical for applications in structural biology and drug discovery.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(3-methyldiazirin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c1-5(7-8-5)2-3(6)4(9)10/h3H,2,6H2,1H3,(H,9,10)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRDGTVDJKACQZ-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N=N1)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031934 | |
| Record name | L-Photo-Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851960-91-3 | |
| Record name | L-Photo-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851960-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Photo-Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid typically involves the introduction of the diazirine moiety into an amino acid framework. One common method involves the reaction of an appropriate amino acid precursor with a diazirine-containing reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the diazirine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in research and industry .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazirine ring into other functional groups.
Substitution: The diazirine moiety can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : CHNO
- Molecular Weight : 143.14 g/mol
- CAS Number : 851960-91-3
- Solubility : Soluble in various organic solvents; specific solubility conditions should be followed for optimal use.
Photo-Crosslinking Studies
(S)-2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid is primarily used in photo-crosslinking experiments. When exposed to UV light, the diazirine moiety undergoes a photochemical reaction that allows it to form covalent bonds with nearby molecules. This property is particularly useful for:
- Studying Protein Interactions : By incorporating this compound into proteins, researchers can capture transient interactions between proteins and other biomolecules, facilitating the mapping of protein-protein interactions.
- Investigating Cellular Processes : The compound can be used to label specific proteins within live cells, allowing for real-time observation of cellular dynamics and interactions.
Development of Bioconjugates
The ability of this compound to form stable covalent bonds makes it an ideal candidate for creating bioconjugates. These bioconjugates can be utilized in:
- Targeted Drug Delivery : By attaching therapeutic agents to biomolecules using this compound, researchers can enhance the specificity and efficacy of drug delivery systems.
- Diagnostic Applications : The compound can be used in the development of imaging agents that provide insights into biological processes at the molecular level.
Material Science
In materials science, this compound is explored for its potential in synthesizing novel polymers and hydrogels that exhibit enhanced mechanical properties and responsiveness to environmental stimuli.
Case Studies
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid involves the formation of highly reactive carbene intermediates upon exposure to ultraviolet light. These intermediates can covalently bind to nearby molecules, allowing researchers to capture and study transient interactions. The molecular targets and pathways involved depend on the specific application and experimental conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares (S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid with structurally or functionally related amino acid derivatives:
Critical Analysis
Photoreactivity: The target compound and TPD both generate carbenes upon photolysis (~350 nm), enabling covalent bond formation with biomolecules. However, TPD’s trifluoromethyl-phenyl group enhances carbene stability and insertion efficiency (95% OH insertion in methanol) , whereas the methyl-diazirine’s smaller size may limit steric accessibility . Unlike nitro- or thiazole-substituted analogs, the diazirine group’s photochemical utility is unique, enabling applications in dynamic systems like membrane proteins .
Synthetic Complexity: The target compound requires Boc/Fmoc protection-deprotection steps, increasing synthesis complexity compared to nitration () or thiazole coupling (). TPD synthesis achieves 60% yield from trifluoroacetophenone, suggesting scalability for industrial use .
Biological Activity: Thiazole derivatives (e.g., 5a-e) exhibit antimycobacterial activity (IC₅₀: 8–32 μM) without host cytotoxicity , whereas the diazirine analog’s primary use is mechanistic studies rather than therapeutic intervention.
Stability :
Biological Activity
(S)-2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid, also known as H-L-Photo-leucine, is a diazirine-containing amino acid that serves as a photo-crosslinking agent. Its unique structure allows it to participate in various biological processes, particularly in protein labeling and interaction studies. This article explores the biological activity of this compound, focusing on its applications in research and its interactions with proteins.
- Molecular Formula : C₅H₉N₃O₂
- CAS Number : 851960-91-3
- Molecular Weight : 143.14 g/mol
- Purity : ≥98%
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉N₃O₂ |
| Molecular Weight | 143.14 g/mol |
| CAS Number | 851960-91-3 |
| Purity | ≥98% |
Photo-Crosslinking Mechanism
This compound functions as a photocrosslinker due to the diazirine moiety, which can generate reactive carbene species upon UV irradiation. This property enables the compound to covalently bind to nearby proteins, facilitating the study of protein-protein interactions and the identification of binding partners in complex biological systems.
Applications in Research
- Protein Labeling : The compound is utilized for labeling proteins within living cells, allowing researchers to visualize and track protein dynamics.
- Functional Studies : It aids in functional studies of ion channels and receptors by enabling the identification of critical interaction sites.
- Drug Discovery : As a part of fragment-based screening approaches, it helps in identifying potential drug targets by mapping ligand-protein interactions.
Study 1: Functional Characterization of Ion Channels
In a high-throughput study, researchers incorporated this compound into ion channel variants to assess their pharmacological properties. The study demonstrated that the incorporation of this compound could alter channel gating properties and enhance the understanding of ion channel modulation by peptides.
Study 2: Mapping Protein Interactions
A study utilized this compound to map protein interactions in human cells using quantitative chemical proteomics. The results indicated that over 2000 protein targets were enriched through the application of this compound, showcasing its broad applicability in proteomic studies.
Research Findings
Research indicates that this compound exhibits minimal cytotoxicity while effectively engaging with a wide range of proteins at varying concentrations. The extent of proteome engagement is concentration-dependent, emphasizing the importance of optimizing experimental conditions for effective results.
| Experimental Parameter | Result |
|---|---|
| Cytotoxicity | Minimal at 200 μM |
| Protein Targets | >2000 identified |
| Concentration | Engagement varies with dosage |
Q & A
Basic Questions
Q. What are the common synthetic routes for (S)-2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of diazirinyl-containing α-amino acids typically involves multi-step protocols. For example, analogous compounds are synthesized via:
- Step 1 : Condensation of diazirinyl precursors with protected amino acid backbones under reflux conditions (e.g., ethanol, 80–88% yield) .
- Step 2 : Reduction using NaBH3CN in methanol (0°C to room temperature, 85–90% yield) to stabilize reactive intermediates.
- Step 3 : Acid hydrolysis (conc. HCl, reflux) to deprotect the amino acid moiety (70–75% yield) .
- Critical Factors : Reaction time, solvent polarity, and temperature control during reduction steps significantly impact yield and stereochemical integrity.
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm stereochemistry and substituent integration (e.g., diazirinyl protons appear as distinct singlets at ~2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns (e.g., [M+H]+ or [M−H]− ions) .
- HPLC : Reverse-phase chromatography with UV detection (210–254 nm) to assess purity and resolve enantiomeric impurities .
Q. What are the primary research applications of this compound in medicinal chemistry and biochemistry?
- Methodological Answer :
- Protein-Ligand Interaction Studies : The diazirinyl group enables photoaffinity labeling to trap transient binding interactions. Researchers irradiate (365 nm) ligand-protein complexes to induce crosslinking, followed by tryptic digestion and LC-MS/MS analysis .
- Enzyme Inhibition Assays : Incorporate the compound into kinetic assays (e.g., fluorogenic substrates) to measure IC50 values under varying pH and temperature conditions .
- Structural Probes : Use isotopic labeling (e.g., ¹³C-diazirine) in solid-state NMR to map binding pockets .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- GHS Hazards : Skin/eye irritation (H315, H319) and respiratory tract irritation (H335). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store at −20°C in airtight, light-resistant containers to prevent degradation .
Advanced Research Questions
Q. How can researchers design experiments to study the compound’s photoaffinity labeling efficiency in membrane protein systems?
- Methodological Answer :
- Experimental Design :
Membrane Protein Reconstitution : Incorporate the compound into lipid bilayers (e.g., nanodiscs) to mimic native environments.
Photoactivation : Irradiate at 350–370 nm for 5–10 minutes to generate carbene intermediates for crosslinking .
Validation : Use SDS-PAGE and Western blotting with anti-diazirine antibodies to confirm labeling specificity.
- Troubleshooting : Low crosslinking efficiency may require optimizing irradiation time or lipid-to-protein ratios .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?
- Methodological Answer :
- Assay Standardization : Control buffer composition (e.g., ionic strength, cofactors) and temperature across studies .
- Purity Validation : Quantify enantiomeric excess via chiral HPLC; impurities >2% can skew activity .
- Structural Confirmation : Use X-ray crystallography to verify binding modes and rule out off-target effects .
Q. How does stereochemistry at the α-carbon influence the compound’s reactivity and biological activity?
- Methodological Answer :
- Stereochemical Impact : The (S)-configuration ensures proper spatial alignment in enzyme active sites. For example, (S)-enantiomers of fluorinated analogs show 10-fold higher binding affinity than (R)-forms due to optimal hydrogen bonding .
- Experimental Validation : Synthesize both enantiomers via chiral auxiliaries and compare kinetic parameters (e.g., , ) in enzymatic assays .
Q. What factors influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Stability Studies :
- pH Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. Diazirine rings are prone to hydrolysis at pH >10 .
- Thermal Stability : Accelerated aging studies (40–60°C) show decomposition above 50°C, necessitating cold storage .
- Stabilizers : Add antioxidants (e.g., BHT) to aqueous solutions to prolong shelf life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
